Stannane, chlorotriisopropyl-
Overview
Description
Stannane, chlorotriisopropyl- is an organotin compound characterized by the presence of tin-carbon bonds. It is a member of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties. This compound is particularly notable for its use in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Mode of Action
The mode of action of Stannane, chlorotriisopropyl- involves its interaction with organic compounds in chemical reactions. It is involved in stannylation or C-Sn coupling reactions, which are key in the synthesis of various organostannanes . Stannane, chlorotriisopropyl- can form bonds with carbon atoms in organic compounds, facilitating the formation of new compounds .
Biochemical Pathways
They can coordinate with -OH containing compounds and other reactants, potentially affecting various biochemical pathways .
Pharmacokinetics
. This suggests that Stannane, chlorotriisopropyl- may have similar properties, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Stannane, chlorotriisopropyl-'s action is the formation of new compounds through C-Sn coupling reactions . These reactions can lead to the synthesis of various organostannanes, which have applications in different fields of synthetic chemistry .
Action Environment
The action of Stannane, chlorotriisopropyl- can be influenced by various environmental factors. For instance, the presence of -OH containing compounds can facilitate its catalytic applications . Additionally, its stability in air and moisture suggests that it can maintain its efficacy and stability in various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, chlorotriisopropyl- can be synthesized through several methods. One common approach involves the reaction of triisopropylchlorosilane with tin tetrachloride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of stannane, chlorotriisopropyl- often involves large-scale reactions using high-purity reagents. The process may include steps such as distillation and purification to ensure the final product meets the required specifications. The use of advanced equipment and controlled environments helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Stannane, chlorotriisopropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: It can also participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: Stannane, chlorotriisopropyl- is known to undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reactions: These reactions typically involve nucleophiles such as alkoxides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Stannane, chlorotriisopropyl- has several scientific research applications, including:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research has explored its potential use in biological systems, including its interactions with biomolecules.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Stannane, chlorotriisopropyl- is used in the production of various industrial chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Tributyltin Chloride: Another organotin compound with similar chemical properties but different applications.
Triphenyltin Chloride: Known for its use in organic synthesis and as a biocide.
Dibutyltin Dichloride: Commonly used as a catalyst in polymer production.
Uniqueness: Stannane, chlorotriisopropyl- is unique due to its specific structure and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis. Additionally, its relatively mild reaction conditions and high selectivity are advantageous in various applications.
Properties
IUPAC Name |
chloro-tri(propan-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYIVSQEDKSGY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Sn](C(C)C)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161516 | |
Record name | Stannane, chlorotriisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14101-95-2 | |
Record name | Stannane, chlorotriisopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, chlorotriisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.